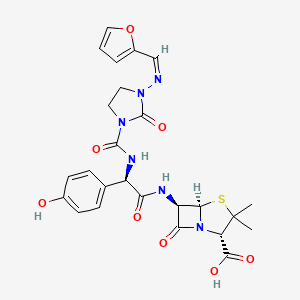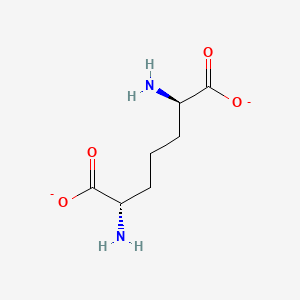
Meso-2,6-diaminopimelate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meso-2,6-diaminopimelate(2-) is the meso-isomer of 2,6-diaminopimelate. It is a conjugate base of a meso-2,6-diaminopimelic acid dizwitterion and a meso-2,6-diaminopimelic acid.
Aplicaciones Científicas De Investigación
Biosynthetic Precursor and Bacterial Cell Wall Component
- Meso-2,6-diaminopimelate is a significant component of bacterial cell walls and acts as a biosynthetic precursor of L-lysine. It has been prepared from L-glutamic acid in a stereospecific manner (Holcomb, Schow, Ayral-Kaloustian, & Powell, 1994).
Enzyme Research and Amino Acid Synthesis
- A study on meso-Diaminopimelate dehydrogenase (meso-DAPDH) from Symbiobacterium thermophilum, which catalyzes the oxidative deamination of meso-2,6-diaminopimelate, demonstrates potential for D-amino acid synthesis. This enzyme's broad substrate specificity and thermostability make it an excellent candidate for protein engineering (Gao et al., 2012).
Crystallographic Analysis for Structural Insights
- Diaminopimelate epimerase (DapF) from Acinetobacter baumannii, crucial in converting LL-DAP to meso-DAP, was purified and crystallized. This research provides structural insights into the enzyme's function (Park et al., 2013).
Enzymatic Assays and Bacterial Cell Wall Analysis
- Enzymic assays for isomers of 2,6-diaminopimelate, including meso-, LL-, and DD-, were developed to measure these isomers in bacterial cell walls, contributing significantly to the understanding of bacterial cell wall composition (Day & White, 1977).
Propiedades
Nombre del producto |
Meso-2,6-diaminopimelate(2-) |
|---|---|
Fórmula molecular |
C7H12N2O4-2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-diaminoheptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5+ |
Clave InChI |
GMKMEZVLHJARHF-SYDPRGILSA-L |
SMILES isomérico |
C(C[C@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N |
SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
SMILES canónico |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




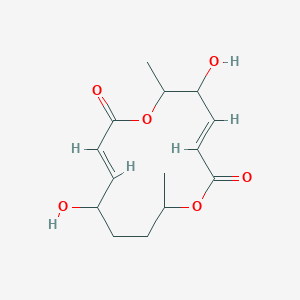
![[(3R,4R,4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236195.png)
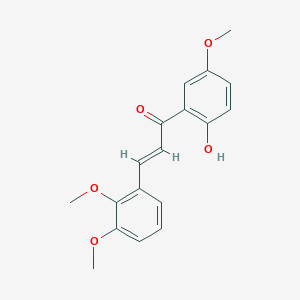

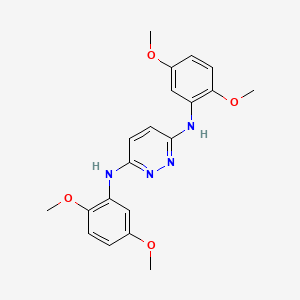
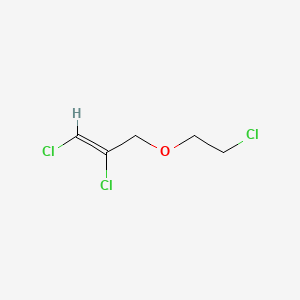
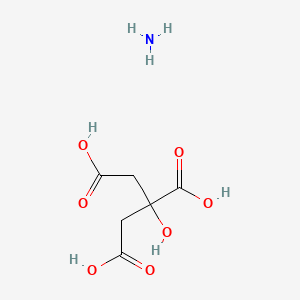

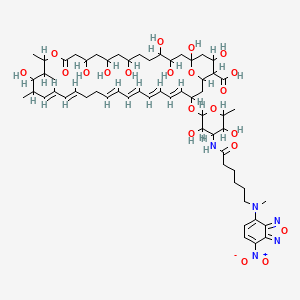
![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
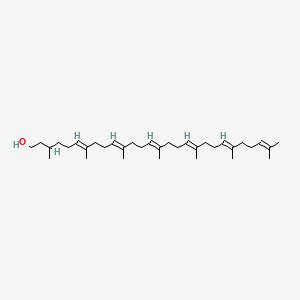
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)
